

In-Depth Technical Guide to 4'-Hydroxy Pyrimethanil-d4

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Compound of Interest

Compound Name: 4'-Hydroxy Pyrimethanil-d4

Cat. No.: B13434478

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and analysis of **4'-Hydroxy Pyrimethanil-d4**, a deuterated metabolite of the fungicide Pyrimethanil. This document is intended for researchers and professionals in the fields of analytical chemistry, drug metabolism, and toxicology.

Core Structure and Properties

4'-Hydroxy Pyrimethanil-d4 is the deuterated analog of 4'-Hydroxy Pyrimethanil, a primary metabolite of the anilinopyrimidine fungicide Pyrimethanil. The deuterium labeling is on the phenyl ring, which serves as a valuable tool in metabolic studies, particularly in mass spectrometry-based quantification, by providing a distinct mass shift from the unlabeled endogenous compound.

Chemical Structure:

- IUPAC Name: 4-((4,6-dimethylpyrimidin-2-yl)amino)phen-2,3,5,6-d4-ol
- Synonyms: 2-(4-Hydroxyanilino)-4,6-dimethylpyrimidine-d4, 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol-d4[1][2]
- Chemical Formula: C₁₂H₉D₄N₃O[1]
- Molecular Weight: 219.28 g/mol [1][2]

- CAS Number: 1794897-91-8[3]

The structure consists of a 4,6-dimethylpyrimidine ring linked to a deuterated 4-aminophenol moiety via a secondary amine bridge.

Quantitative Data Summary

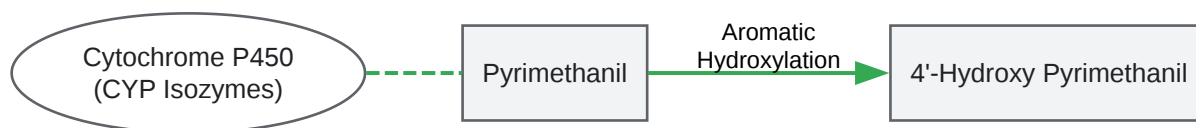
A summary of the available physicochemical data for the unlabeled 4'-Hydroxy Pyrimethanil and its parent compound, Pyrimethanil, is presented below. Data for the deuterated analog is limited, but it is expected to have very similar properties to the unlabeled compound, with the primary difference being its molecular weight.

Property	4'-Hydroxy Pyrimethanil	Pyrimethanil
Molecular Formula	C ₁₂ H ₁₃ N ₃ O	C ₁₂ H ₁₃ N ₃
Molecular Weight	215.25 g/mol [4]	199.25 g/mol [5]
Melting Point	Not available	96.3 °C[6]
Boiling Point	Not available	Not available
Solubility	Not available	In water: 0.121 g/L at 25 °C. Soluble in acetone, ethyl acetate, methanol, methylene chloride, and toluene.[5]
pKa	Not available	Not available
LogP	Not available	2.84

Metabolic Pathway

Pyrimethanil is metabolized in vivo primarily through aromatic hydroxylation of the phenyl ring to form 4'-Hydroxy Pyrimethanil. This reaction is catalyzed by the cytochrome P450 (CYP) family of enzymes, which are crucial for the metabolism of a wide range of xenobiotics.[7][8][9] While the specific CYP isozymes responsible for Pyrimethanil metabolism are not definitively identified in the provided search results, CYP1, CYP2, and CYP3 families are the most prominent in drug metabolism.[8]

The metabolic conversion can be depicted as follows:



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Caption: Metabolic conversion of Pyrimethanil to 4'-Hydroxy Pyrimethanil.

Experimental Protocols

Synthesis of 4'-Hydroxy Pyrimethanil-d4

A plausible synthetic route for **4'-Hydroxy Pyrimethanil-d4** involves a two-step process: the deuteration of a suitable precursor followed by a cross-coupling reaction.

Step 1: Deuteration of 4-Aminophenol

This protocol is adapted from a general method for the deuteration of 4-aminophenol.

- Materials: 4-aminophenol, Deuterium oxide (D₂O), Hydrochloric acid (HCl).
- Procedure:
 - In a microwave-safe vessel, combine 4-aminophenol (400 mg) with D₂O (4 mL) and concentrated HCl (50 µL).
 - Seal the vessel and heat the mixture using microwave irradiation at 180 °C.
 - Monitor the reaction progress by ¹H NMR to observe the disappearance of the aromatic proton signals.
 - After approximately 3 hours, evaporate the solvent and replace it with fresh D₂O.
 - Continue the reaction until the desired level of deuteration is achieved.
 - Purify the resulting 4-aminophenol-d₄ by recrystallization.

Step 2: Buchwald-Hartwig Amination

This protocol describes a general method for the coupling of an amine with an aryl halide.

- Materials: 4-Aminophenol-d₄, 2-Chloro-4,6-dimethylpyrimidine, Palladium pre-catalyst (e.g., [Pd(cinnamyl)Cl]₂), Phosphine ligand (e.g., tBuXPhos), Strong base (e.g., LiHMDS), Anhydrous toluene.
- Procedure:
 - To an oven-dried Schlenk tube, add 2-chloro-4,6-dimethylpyrimidine (0.5 mmol), the palladium pre-catalyst (1 mol%), and the phosphine ligand (2 mol%).
 - Seal the tube, evacuate, and backfill with an inert gas (e.g., argon) three times.
 - Add anhydrous toluene (2 mL) and the deuterated 4-aminophenol (0.6 mmol).
 - Add the strong base (1.2 mmol) dropwise at room temperature.
 - Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
 - Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).
 - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain **4'-Hydroxy Pyrimethanil-d₄**.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve a small amount of **4'-Hydroxy Pyrimethanil-d₄** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

- ^1H NMR Spectroscopy:
 - The ^1H NMR spectrum is expected to show signals for the methyl protons on the pyrimidine ring (around 2.2-2.5 ppm) and the pyrimidine ring proton (around 6.5-7.0 ppm).
 - The signals for the aromatic protons on the phenol ring will be absent or significantly reduced due to deuteration. The residual proton signals can be used to determine the degree of deuteration.
- ^{13}C NMR Spectroscopy:
 - The ^{13}C NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated carbons on the phenol ring will appear as multiplets with reduced intensity due to C-D coupling.

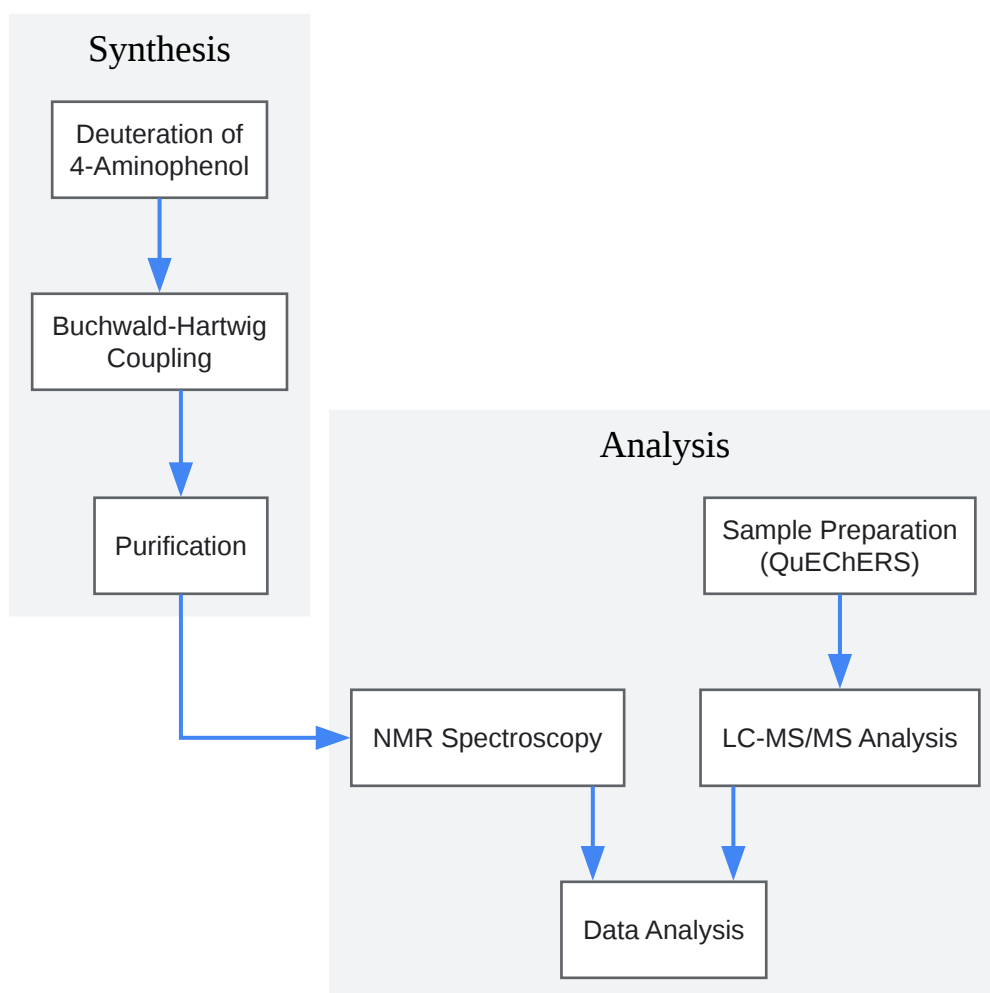
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the quantification of **4'-Hydroxy Pyrimethanil-d4** in biological matrices.

- Sample Preparation (QuEChERS method):
 - Homogenize the sample (e.g., fruit, vegetable, or biological fluid).
 - Extract with acetonitrile containing an internal standard.
 - Add salts (e.g., MgSO_4 , NaCl) to induce phase separation.
 - Centrifuge and collect the acetonitrile layer.
 - Clean up the extract using dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18).
 - Centrifuge and filter the supernatant for LC-MS/MS analysis.
- LC Conditions:
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 μm).

- Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 μ L.
- MS/MS Conditions:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Precursor Ion: $[M+H]^+$ for **4'-Hydroxy Pyrimethanil-d4** (m/z 220.3).
 - Product Ions: Select at least two characteristic product ions for quantification and confirmation. The exact fragmentation pattern would need to be determined experimentally.

Experimental Workflow Diagram



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Caption: Workflow for the synthesis and analysis of **4'-Hydroxy Pyrimethanil-d4**.

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